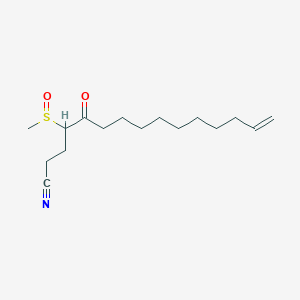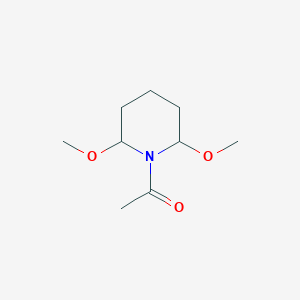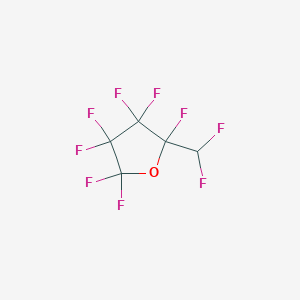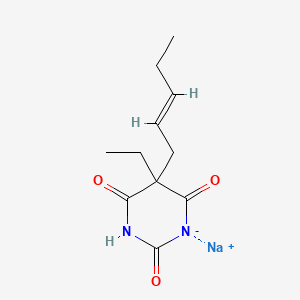
N-Acetyl-L-histidyl-N-methyl-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-histidyl-N-methyl-L-prolinamide is a synthetic compound that belongs to the class of N-acylated amino acids It is a derivative of histidine and proline, two naturally occurring amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidyl-N-methyl-L-prolinamide typically involves the acylation of L-histidine and L-proline derivatives. The process begins with the protection of the amino groups of the amino acids, followed by the coupling of the protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the deprotection of the amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The reaction conditions are optimized to ensure efficient coupling and minimal side reactions.
化学反应分析
Types of Reactions
N-Acetyl-L-histidyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
科学研究应用
N-Acetyl-L-histidyl-N-methyl-L-prolinamide has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its potential role in modulating biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用机制
The mechanism of action of N-Acetyl-L-histidyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.
相似化合物的比较
N-Acetyl-L-histidyl-N-methyl-L-prolinamide can be compared with other similar compounds, such as:
N-Acetyl-L-phenylalanine: Another N-acylated amino acid with different biological properties.
N-Acetyl-L-tyrosine: Known for its role in protein synthesis and metabolic pathways.
N-Acetyl-L-tryptophan: Studied for its potential therapeutic applications and role in neurotransmitter synthesis.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other N-acylated amino acids.
属性
CAS 编号 |
63193-02-2 |
|---|---|
分子式 |
C14H21N5O3 |
分子量 |
307.35 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H21N5O3/c1-9(20)18-11(6-10-7-16-8-17-10)14(22)19-5-3-4-12(19)13(21)15-2/h7-8,11-12H,3-6H2,1-2H3,(H,15,21)(H,16,17)(H,18,20)/t11-,12-/m0/s1 |
InChI 键 |
JEPJPIJQIXWSIG-RYUDHWBXSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NC |
规范 SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)

![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)


![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)


![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)


![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
